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Abstract

Ricolinostat (also known as ACY-1215) is a pioneering, orally bioavailable, and selective
inhibitor of histone deacetylase 6 (HDACS®6).[1] Its targeted mechanism of action, primarily
impacting cytoplasmic protein degradation pathways, has positioned it as a promising
therapeutic agent in oncology, particularly for hematological malignancies like multiple
myeloma.[2][3] This technical guide provides an in-depth overview of the synthesis of
Ricolinostat, its key chemical properties, and the fundamental signaling pathways it
modulates. Detailed experimental protocols, quantitative data tables, and visual diagrams are
presented to support researchers and drug development professionals in their understanding
and utilization of this compound.

Chemical Properties of Ricolinostat

Ricolinostat is a hydroxamic acid derivative characterized by a diphenylamino-pyrimidine core
structure.[4] Its chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties of Ricolinostat
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Property Value Reference(s)
N-[7-(hydroxyamino)-7-
oxoheptyl]-2-(N-

IUPAC Name g y.]' ( o [4]
phenylanilino)pyrimidine-5-
carboxamide

Synonyms ACY-1215, Rocilinostat [4][5]

CAS Number 1316214-52-4 [4][5]

Molecular Formula C24H27Ns03 [4115]

Molecular Weight 433.50 g/mol [4][5]
C1=CC=C(C=C1)N(C2=CC=C

SMILES C=C2)C3=NC=C(C=N3)C(=0) [6]
NCCCCCCC(=0O)NO

Table 2: Solubility of Ricolinostat

Solvent Solubility Reference(s)

DMSO = 50 mg/mL (115.34 mM) [5]

Water Insoluble [7]

Ethanol Insoluble or slightly soluble [718]

10% DMSO >> 90% (20%
SBE-B-CD in saline)

= 2.5 mg/mL (5.77 mM)

[5]

10% DMSO >> 90% corn oil

= 2.5 mg/mL (5.77 mM)

[5]

10% DMSO, 40% PEG300,
5% Tween-80, 45% saline

> 2.5 mg/mL (5.77 mM)

[5]

Table 3: Storage and Stability of Ricolinostat
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Form Storage Condition Duration Reference(s)
Solid Powder -20°C 3years [8]
In Solvent -80°C 1 year [5]
6 months (under
In Solvent -20°C ) [5]
nitrogen)

Synthesis of Ricolinostat

An improved and scalable synthesis of Ricolinostat has been developed, focusing on cost-
effectiveness and environmental friendliness by avoiding harsh reaction conditions and the use
of toxic reagents.[2] The synthesis commences with ethyl 2-chloropyrimidine-5-carboxylate and
proceeds through a five-step reaction sequence.[2]

Logical Diagram of the Improved Ricolinostat Synthesis
Pathway
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Caption: Improved synthesis route for Ricolinostat.
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Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution to form Ethyl 2-(phenylamino)pyrimidine-5-

carboxylate[2]

To a solution of ethyl 2-chloropyrimidine-5-carboxylate (1.0 equiv) in a suitable solvent, add
aniline (1.2 equiv) and potassium carbonate (K2COs, 2.0 equiv).

Heat the reaction mixture to 100°C and stir until the reaction is complete, as monitored by an
appropriate analytical technique (e.g., TLC or LC-MS).

Upon completion, cool the reaction mixture and perform a suitable work-up, which may
include extraction and washing.

The crude product is purified by recrystallization from an ethanol/water mixture to yield ethyl
2-(phenylamino)pyrimidine-5-carboxylate with a purity of >99% and a yield of approximately
96%.

Step 2: Ullimann Coupling to form Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate[2]

Combine ethyl 2-(phenylamino)pyrimidine-5-carboxylate (1.0 equiv), iodobenzene, copper(l)
iodide (Cul, 0.5 equiv), and cesium carbonate (Cs2COs, 2.0 equiv) in a suitable solvent.

Heat the reaction mixture under an inert atmosphere and stir until the starting material is
consumed.

After cooling, the reaction mixture is worked up to remove the catalyst and other inorganic
materials.

The resulting crude ethyl 2-(diphenylamino)pyrimidine-5-carboxylate is used in the next step
without further purification.

Step 3: Hydrolysis to form 2-(Diphenylamino)pyrimidine-5-carboxylic acid[6]

Treat the crude ethyl 2-(diphenylamino)pyrimidine-5-carboxylate from the previous step with
a solution of lithium hydroxide (LIOH) in a mixture of water and a suitable organic solvent
(e.g., THF or methanol).
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 Stir the mixture at room temperature or with gentle heating until the ester hydrolysis is
complete.

 Acidify the reaction mixture with a suitable acid (e.g., HCI) to precipitate the carboxylic acid.

o Collect the solid by filtration, wash with water, and dry to obtain 2-(diphenylamino)pyrimidine-
5-carboxylic acid.

Step 4: Amide Condensation to form Methyl 7-((2-(diphenylamino)pyrimidin-5-
yhformamido)heptanoate[6]

e To a solution of 2-(diphenylamino)pyrimidine-5-carboxylic acid (1.0 equiv) in a suitable
aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU or EDC/HOB).

» Add methyl 7-aminoheptanoate (or its hydrochloride salt along with a base like triethylamine
or DIPEA) to the reaction mixture.

 Stir the reaction at room temperature until the formation of the amide is complete.

o Perform an aqueous work-up to remove the coupling reagents and other water-soluble
byproducts.

e The crude product can be purified by recrystallization or used directly in the final step.
Step 5: Aminolysis to form Ricolinostat[2]

» Dissolve the methyl 7-((2-(diphenylamino)pyrimidin-5-yl)formamido)heptanoate from the
previous step in a suitable solvent such as methanol.

» Add a solution of hydroxylamine (often prepared in situ from hydroxylamine hydrochloride
and a base like sodium methoxide) to the reaction mixture.

« Stir the reaction at room temperature until the aminolysis is complete.

« The final product, Ricolinostat, is purified by recrystallization from a DMF/water mixture to
yield the product with a purity of >99.7%.[2] The overall yield for the improved process is
reported to be 65.8%.[2]
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Mechanism of Action and Signaling Pathways

Ricolinostat exerts its therapeutic effects through the selective inhibition of HDACSG, a class llb
histone deacetylase that is predominantly located in the cytoplasm.[1][9] This selectivity allows
for a more targeted therapeutic approach with potentially fewer side effects compared to pan-
HDAC inhibitors.[1]

HDACSG6 Inhibition and Disruption of the Aggresome
Pathway

HDACSG plays a crucial role in the cellular stress response, particularly in the degradation of
misfolded or aggregated proteins via the aggresome pathway.[3] When the primary protein
degradation machinery, the ubiquitin-proteasome system (UPS), is overwhelmed or inhibited
(as is the case with proteasome inhibitor therapy in multiple myeloma), cells rely on the
HDACG6-mediated aggresome pathway for survival.[3]

HDACSG facilitates the transport of ubiquitinated misfolded proteins along microtubules to the
aggresome, a perinuclear inclusion body where these proteins are sequestered and eventually
cleared by autophagy.[3] Ricolinostat, by inhibiting the deacetylase activity of HDACS, leads to
the hyperacetylation of a-tubulin, a key component of microtubules.[3] This hyperacetylation
disrupts microtubule-dependent trafficking, thereby impairing the formation of the aggresome
and leading to the accumulation of toxic, misfolded proteins within the cell.[1] This
accumulation of proteotoxic stress ultimately triggers apoptosis.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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